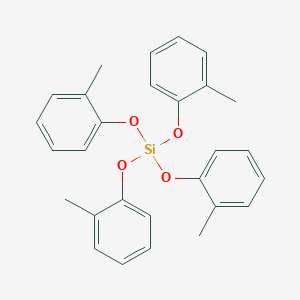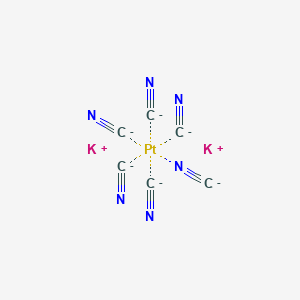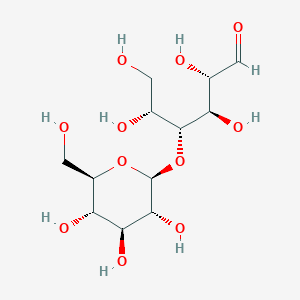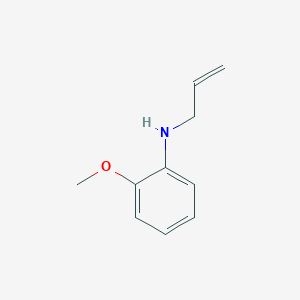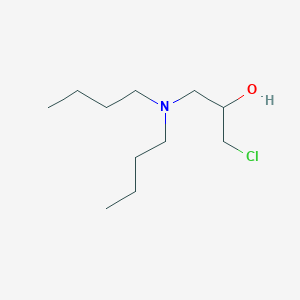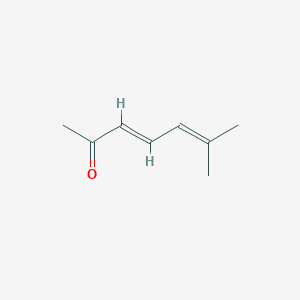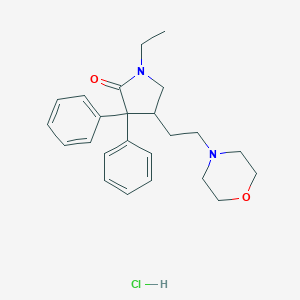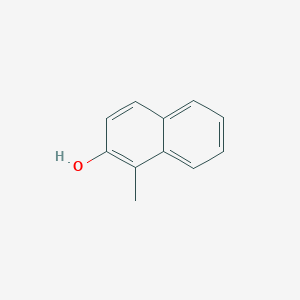
1-Méthyl-2-naphtol
Vue d'ensemble
Description
1-Methyl-2-naphthol, also known as 1-Methyl-2-naphthol hydrochloride, is a synthetic organic compound belonging to the class of organic compounds known as naphthols. It is a white, crystalline solid with a molecular formula of C11H10O and a molecular weight of 170.2 g/mol. It is soluble in water, alcohol, and ether, and is used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Systèmes de matériaux multifonctionnels (MFMS)
Le 1-méthyl-2-naphtol est étudié pour son potentiel dans le développement de MFMS efficaces. Ces systèmes utilisent des matériaux composites pour leurs propriétés et leur stabilité souhaitables. Le type et la position des substituants sur les 1-naphtols, comme le this compound, influencent considérablement leur réactivité et leurs propriétés. Ils sont envisagés pour des applications en tant que matériaux anticorrosifs et pour les dispositifs optiques non linéaires (NLO) en raison de leur grande stabilité et de leur polarité .
Industrie de la coloration des cheveux
Dans l’industrie cosmétique, les dérivés du 1-naphtol, y compris le this compound, sont utilisés dans les formulations de coloration des cheveux. Les propriétés structurelles du composé contribuent à la performance du colorant, fournissant une couleur durable et vibrante .
Détection spectrophotométrique des métaux de transition
Les dérivés du this compound, tels que le 2-nitroso-1-naphtol, sont utilisés dans la détection spectrophotométrique des métaux de transition. Cela inclut l’identification et la quantification de métaux comme le ruthénium, le palladium et le cobalt, qui sont essentiels dans diverses applications industrielles et de recherche .
Synthèse de polymères
Les polymères à base de 1-naphtols présentent un intérêt particulier en raison de leurs propriétés uniques. Le this compound peut être un composant dans la synthèse de polymères, contribuant à la création de matériaux aux caractéristiques améliorées pour un large éventail d’applications .
Catalyse
Le this compound est impliqué dans des processus catalytiques, tels que la synthèse monotope de composés hétérocycliques. Il agit comme substrat dans des réactions facilitées par des nanocomposites cœur-enveloppe récupérables magnétiquement, qui sont importants pour la chimie verte en raison de leur simplicité opérationnelle et de la minimisation des déchets chimiques .
Synthèse de la vitamine K3
Dans la fabrication pharmaceutique, le this compound est utilisé dans la synthèse sélective de la vitamine K3. Ce processus implique une oxydation en phase liquide et est catalysé par des matériaux comme le NbSBA-15, mettant en évidence la polyvalence du composé dans les applications de chimie médicinale .
Orientations Futures
1-Naphthols, including 1-Methyl-2-naphthol, have potential applications in the development of efficient multifunctional material systems (MFMS) due to their useful properties and good stability . They could be used as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .
Mécanisme D'action
Target of Action
It’s known that 2-naphthol, a closely related compound, is utilized in various organic transformations due to its electron-rich aromatic framework with multiple reactive sites
Mode of Action
It’s known that 2-naphthol, a structurally similar compound, is used in the synthesis of diverse n/o-containing heterocyclic frameworks This suggests that 1-Methyl-2-naphthol may interact with its targets in a similar manner, leading to various organic transformations
Biochemical Pathways
A derivative of 2-naphthol, methyl-1-hydroxy-2-naphthoate, has been shown to inhibit the lipopolysaccharide-induced inflammatory response in macrophages via suppression of nf-jb, jnk, and p38 mapk pathways
Result of Action
A derivative of 2-naphthol, methyl-1-hydroxy-2-naphthoate, has been shown to significantly inhibit the release of nitric oxide, il-1b, and il-6 as well as the protein expression of inos and cox-2 in lps-stimulated macrophages
Action Environment
It’s known that 2-naphthol, a structurally similar compound, is used in various organic transformations due to its easy accessibility and handling, moisture stability, and low cost
Analyse Biochimique
Biochemical Properties
It is known that naphthols, including 1-Methyl-2-naphthol, are more reactive than phenols . This reactivity might allow 1-Methyl-2-naphthol to interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
It significantly inhibited the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in these cells .
Molecular Mechanism
2-Methyl-1-naphthol, a similar compound, undergoes oxidation with molecular oxygen to yield 2-methyl-1,4-naphthoquinone . This reaction is catalyzed by titanium single-site catalysts .
Temporal Effects in Laboratory Settings
It is known that naphthols, including 1-Methyl-2-naphthol, are stable compounds .
Dosage Effects in Animal Models
A series of 1-naphthol derivatives have been studied for their antiamnesic activity using mice as the animal model .
Metabolic Pathways
Naphthalene, a related compound, is known to be metabolized by various bacterial species .
Transport and Distribution
It is known that naphthols are soluble in simple alcohols, ethers, and chloroform , which may influence their distribution within cells and tissues.
Subcellular Localization
Given its solubility properties , it may be able to cross cell membranes and localize in various cellular compartments.
Propriétés
IUPAC Name |
1-methylnaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOCZFGVXFNCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148109 | |
| Record name | 1-Methyl-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1076-26-2 | |
| Record name | 1-Methyl-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1076-26-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-2-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIH495Z3A6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main chemical reactions that 1-methyl-2-naphthol undergoes?
A1: 1-Methyl-2-naphthol exhibits reactivity typical of phenols and undergoes a variety of reactions. It can be readily alkylated, as demonstrated by its reaction with C1-C3 alcohols in the presence of an iron-chromium-silicon-potassium oxide catalyst. This reaction primarily yields alkylation at the 1-position. [] Notably, 1-methyl-2-naphthol undergoes a fascinating mild autoxidation in benzene, forming 1-methyl-1-hydroperoxynaphthalen-2(1H)-one as the sole product. [] This reactivity sets it apart from its analogs like 1-benzyl-2-naphthol, which remain unreactive under the same conditions.
Q2: Are there specific catalysts that promote particular reactions with 1-methyl-2-naphthol?
A2: Yes, different catalysts can significantly influence the reaction pathway of 1-methyl-2-naphthol. For example, while the iron-chromium-silicon-potassium oxide catalyst promotes alkylation, [] molybdenum hexacarbonyl catalyzes a ketol rearrangement in 1-hydroxy-1-methylnaphthalen-2(1H)-one, hindering epoxidation attempts with tert-butyl hydroperoxide. [] Additionally, alumina catalyzes the reaction between 1-methyl-2-naphthol and 1,1-diarylprop-2-yn-1-ols, producing a mixture of photochromic naphtho[1,2-b]pyrans and propenylidene-naphthalenones, a new class of merocyanine dyes. []
Q3: What interesting structural features are associated with 1-methyl-2-naphthol and its derivatives?
A3: A key structural feature of 1-methyl-2-naphthol derivatives is their ability to form intramolecular hydrogen bonds. This has been observed in 1-trityl-2-naphthol, 1-(1,1-diphenylethyl)-2-naphthol, and diphenylmethyl-2-naphthol, contributing to their stability against autoxidation. [] Conversely, the partially H-bonded nature of 1-benzyl-2-naphthol allows it to undergo specific oxidative coupling reactions. []
Q4: What are the potential applications of 1-methyl-2-naphthol and its derivatives?
A4: 1-Methyl-2-naphthol and its derivatives exhibit properties conducive to diverse applications. For instance, the photochromic naphtho[1,2-b]pyrans formed during its reaction with 1,1-diarylprop-2-yn-1-ols hold potential in photochromic materials. [] Furthermore, certain 2-dialkylamino-4-oxo-10-methyl-4H-naphtho[2,3-b]pyrans, synthesized from 1-methyl-2-naphthol, exhibit promising neurotropic activities, including sedative, anticonvulsant, and antidepressant effects. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




